An In-depth Technical Guide to the Chemical Properties of 4-(Methylthio)quinazoline
An In-depth Technical Guide to the Chemical Properties of 4-(Methylthio)quinazoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core chemical properties of 4-(Methylthio)quinazoline. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document synthesizes information from computational predictions, established chemical principles of the quinazoline scaffold, and experimental data from closely related analogs. This guide covers physicochemical properties, proposed synthesis methodologies, expected spectral characteristics, and potential biological activities, offering a valuable resource for researchers interested in this heterocyclic compound.
Introduction
The quinazoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2] The introduction of a methylthio group at the 4-position of the quinazoline ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity and potential as a therapeutic agent. This guide aims to provide a detailed understanding of the chemical characteristics of 4-(Methylthio)quinazoline.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂S | PubChem[3] |
| Molecular Weight | 176.24 g/mol | PubChem[3] |
| CAS Number | 13182-59-7 | PubChem[3] |
| XLogP3 | 1.8 | PubChem[3] |
| Hydrogen Bond Donor Count | 0 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |
| Rotatable Bond Count | 1 | PubChem[3] |
| Topological Polar Surface Area | 51.1 Ų | PubChem[3] |
| Predicted Boiling Point | 387.7 ± 34.0 °C | ChemicalBook[4] |
| Predicted Density | 1.39 ± 0.1 g/cm³ | ChemicalBook[4] |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of 4-(Methylthio)quinazoline is not explicitly documented in the reviewed literature. However, based on established synthetic routes for analogous 4-thioether substituted quinazolines, two primary methods can be proposed.
Proposed Synthesis from Quinazoline-4-thione
This method involves the S-alkylation of quinazoline-4-thione with a suitable methylating agent.
Reaction Scheme:
Figure 1: Proposed synthesis of 4-(Methylthio)quinazoline from Quinazoline-4-thione.
Detailed Experimental Protocol:
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Preparation of Reactants: To a solution of quinazoline-4-thione (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, add a base (1.1 to 1.5 equivalents), for instance, potassium carbonate (K₂CO₃) or sodium hydride (NaH).
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Reaction Mixture: Stir the mixture at room temperature for 30-60 minutes to ensure the formation of the thiolate anion.
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Addition of Methylating Agent: Add methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.1 to 1.5 equivalents) dropwise to the reaction mixture.
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Reaction Conditions: Heat the reaction mixture to a temperature ranging from room temperature to 80°C and monitor the reaction progress using thin-layer chromatography (TLC).
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Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The resulting precipitate can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Proposed Synthesis from 4-Chloroquinazoline
This alternative route involves the nucleophilic substitution of the chlorine atom in 4-chloroquinazoline with a methylthiolate source.
Reaction Scheme:
Figure 2: Proposed synthesis of 4-(Methylthio)quinazoline from 4-Chloroquinazoline.
Detailed Experimental Protocol:
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Preparation of Reactants: Dissolve 4-chloroquinazoline (1 equivalent) in a suitable solvent like DMF or ethanol.
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Addition of Nucleophile: Add sodium thiomethoxide (NaSCH₃) (1.1 to 1.5 equivalents) to the solution.
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Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60°C) and monitor its progress by TLC.
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Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Spectral Properties
Direct experimental spectral data for 4-(Methylthio)quinazoline is not available in the searched literature. However, the expected spectral characteristics can be predicted based on the analysis of its structure and comparison with related quinazoline derivatives.
1H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinazoline ring system and the methylthio group.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | ~8.5-9.0 | s |
| H-5 | ~8.0-8.2 | d |
| H-6, H-7 | ~7.5-7.9 | m |
| H-8 | ~7.9-8.1 | d |
| -SCH₃ | ~2.5-3.0 | s |
13C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
| Carbon | Expected Chemical Shift (δ, ppm) |
| C-2 | ~150-155 |
| C-4 | ~160-165 |
| C-4a | ~120-125 |
| C-5 | ~125-130 |
| C-6 | ~125-130 |
| C-7 | ~130-135 |
| C-8 | ~120-125 |
| C-8a | ~150-155 |
| -SCH₃ | ~15-20 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the aromatic C-H and C=C/C=N bonds.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H stretch | 3000-3100 |
| C=N stretch | 1600-1650 |
| C=C stretch (aromatic) | 1450-1600 |
| C-S stretch | 600-800 |
Mass Spectrometry
In a mass spectrum, 4-(Methylthio)quinazoline is expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight.
| Ion | Expected m/z |
| [M]⁺ | 176 |
| [M+H]⁺ | 177 |
Potential Biological Activity and Signaling Pathways
While no specific studies on the biological activity of 4-(Methylthio)quinazoline have been identified, the broader class of quinazoline derivatives is well-known for a wide range of pharmacological effects. Thioether-substituted quinazolines, in particular, have shown promise as anticancer agents.[5]
Potential Anticancer Activity
Many 4-substituted quinazoline derivatives are known to act as inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[6] The methylthio group at the 4-position could potentially interact with the active sites of these enzymes. Additionally, some quinazoline derivatives have been investigated as dual inhibitors of phosphoinositide 3-kinases (PI3K) and histone deacetylases (HDAC), which are crucial targets in cancer therapy.[1]
Hypothetical Signaling Pathway Involvement
Given the known activities of related compounds, 4-(Methylthio)quinazoline could potentially modulate key signaling pathways involved in cell proliferation, survival, and angiogenesis. A hypothetical representation of how a quinazoline derivative might inhibit the EGFR signaling pathway is shown below.
Figure 3: Hypothetical inhibition of the EGFR signaling pathway by 4-(Methylthio)quinazoline.
Conclusion
4-(Methylthio)quinazoline is a heterocyclic compound with potential for further investigation in the field of medicinal chemistry. While direct experimental data on its properties are scarce, this guide provides a comprehensive overview based on computational predictions and the well-established chemistry of the quinazoline scaffold. The proposed synthetic routes offer a practical approach for its preparation, and the predicted spectral data will be instrumental in its characterization. The potential for this molecule to interact with key biological targets, particularly in the context of cancer, warrants further experimental validation. This guide serves as a foundational resource to stimulate and support future research on 4-(Methylthio)quinazoline and its derivatives.
References
- 1. Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. 4-Methylthioquinazoline | C9H8N2S | CID 7160391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
